molecular formula C7H11ClN2 B1582301 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole CAS No. 79379-05-8

4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B1582301
CAS No.: 79379-05-8
M. Wt: 158.63 g/mol
InChI Key: CLKLSRDKPNOWAM-UHFFFAOYSA-N
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Description

4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 2-chloroethyl group and two methyl groups at the 3 and 5 positions of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-chloroethyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

3,5-dimethyl-1H-pyrazole+2-chloroethyl chlorideK2CO3This compound\text{3,5-dimethyl-1H-pyrazole} + \text{2-chloroethyl chloride} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} 3,5-dimethyl-1H-pyrazole+2-chloroethyl chlorideK2​CO3​​this compound

The reaction is typically conducted in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce functional groups, such as hydroxyl or carbonyl groups, at specific positions on the pyrazole ring.

    Reduction: Reduction reactions can be employed to modify the electronic properties of the pyrazole ring, potentially altering its reactivity and stability.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). Reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide, at moderate temperatures.

    Oxidation: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions to achieve the desired transformations.

    Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions to prevent side reactions.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyrazoles with various functional groups, depending on the nucleophile used.

    Oxidation: Products include hydroxylated or carbonylated pyrazoles, which may exhibit different chemical and physical properties.

    Reduction: Products include reduced pyrazoles with altered electronic structures, potentially enhancing their reactivity or stability.

Scientific Research Applications

4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Materials Science: It is used as a building block in the synthesis of advanced materials, such as polymers and nanomaterials, with unique electronic and optical properties.

    Chemical Biology: The compound serves as a probe in biochemical studies to elucidate the mechanisms of enzyme-catalyzed reactions and protein-ligand interactions.

    Industrial Chemistry: It is employed as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole depends on its specific application:

    Pharmacological Activity: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the chloroethyl group allows for covalent binding to nucleophilic sites on proteins, potentially leading to irreversible inhibition.

    Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of the pyrazole ring and the substituents. The chloroethyl group can undergo nucleophilic substitution, while the methyl groups can affect the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chloroethyl)-1H-pyrazole: Lacks the methyl groups at the 3 and 5 positions, resulting in different reactivity and stability.

    3,5-dimethyl-1H-pyrazole: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with a bromoethyl group instead of a chloroethyl group, which may affect its reactivity and selectivity in chemical reactions.

Uniqueness

4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole is unique due to the combination of the chloroethyl group and the methyl groups on the pyrazole ring. This specific arrangement of substituents imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKLSRDKPNOWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358721
Record name 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79379-05-8
Record name 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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